![molecular formula C19H16N4O9 B14073544 4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is a complex organic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione typically involves multi-step organic reactionsCommon reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler structures with fewer oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce simpler alcohols or hydrocarbons .
科学的研究の応用
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole core but lacks the diazinane and trioxo groups.
4-methoxy-6-(2-propenyl)-1,3-benzodioxole: Similar methoxy and benzodioxole structure but different side chains.
Uniqueness
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C19H16N4O9 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione |
InChI |
InChI=1S/C19H16N4O9/c1-30-11-7-4-19(15(26)22-18(29)23-16(19)27)8(10-13(24)20-17(28)21-14(10)25)2-6(7)3-9-12(11)32-5-31-9/h3,8,10H,2,4-5H2,1H3,(H2,20,21,24,25,28)(H2,22,23,26,27,29) |
InChIキー |
VFFBDMYDAPOTDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC3(C(CC2=CC4=C1OCO4)C5C(=O)NC(=O)NC5=O)C(=O)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
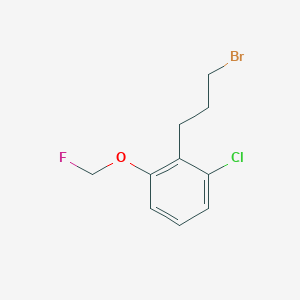
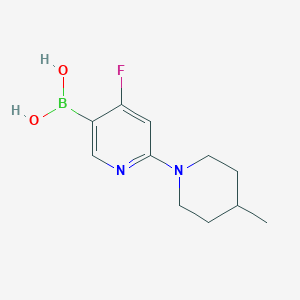
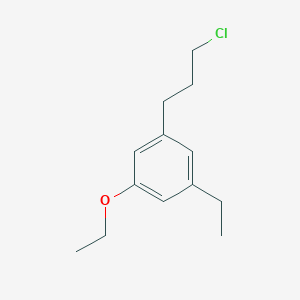
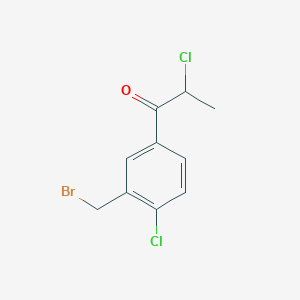
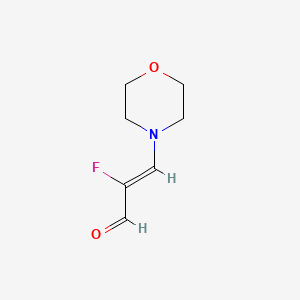

![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
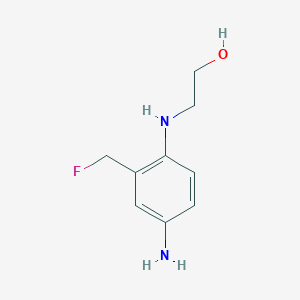
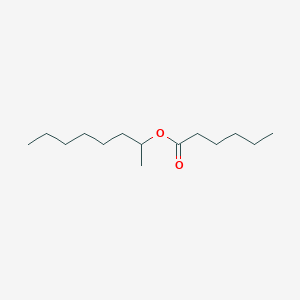

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
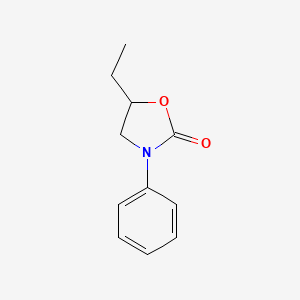
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
